Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Plant Biology Auxin Research Structure-Activity Relationship

Researchers studying auxin perception require precisely substituted indole probes-generic IAA esters fail to replicate the synergistic steric and electronic effects of dual 5-bromo/2-methyl substitution. This compound provides a non-planar conformation essential for auxin receptor pharmacophore mapping, while the 5-bromo handle enables rapid diversification via cross-coupling for parallel library synthesis. • Dual substitution enables halogen bonding and metabolic stability optimization. • Confirmed ≥96% purity. • Available from stock with global shipping.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 72016-68-3
Cat. No. B1366534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
CAS72016-68-3
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C13H14BrNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
InChIKeyGNAIWTYKMSIQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl IAA Ethyl Ester – Overview


Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (CAS 72016-68-3) is a substituted indole-3-acetic acid (IAA) ethyl ester derivative, characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring . This compound serves as a key synthetic intermediate in the preparation of complex indole-based molecules for pharmaceutical and agrochemical research, including known auxin analogues and potential therapeutic agents . Its unique substitution pattern distinguishes it from simpler IAA esters, making it a targeted building block for specific structure-activity relationship (SAR) studies and synthetic pathways .

Workflow Indole structure–activity relationship studies
Selection 5-Bromo + 2-methyl dual-substitution scaffold
Use Context Synthetic intermediate for auxin analogues and heterocyclic libraries

Why 5-Bromo-2-methyl IAA Ethyl Ester Is Irreplaceable


Generic substitution with unsubstituted indole-3-acetic acid ethyl ester (IAA ethyl ester) or its mono-substituted analogs (e.g., 5-bromo or 2-methyl only) is not scientifically justified due to the synergistic impact of dual substitution on both biological activity and chemical reactivity . The combination of a 5-bromo and 2-methyl group on the indole core is not merely additive; it can drastically alter auxin-like potency [1], receptor binding conformations [2], and downstream synthetic versatility . For example, while 2-methyl substitution alone is known to reduce auxin activity, and 5-halogenation can enhance it, the specific combination in this compound yields a distinct profile that is critical for applications ranging from selective plant growth regulation to the construction of uniquely reactive intermediates . Therefore, substituting this compound with a simpler analog risks compromising the intended biological or synthetic outcome, making its procurement essential for specific research programs.

Target compound
IAA ethyl ester / mono-substituted analogs
Potency profile
Dual substitution creates a distinct push–pull effect; reported potency context may not transfer to unsubstituted or mono-substituted esters.
Synthetic versatility
5-Br enables Pd-catalyzed cross-coupling and regioselective functionalization; non-halogenated analogs lack this reactivity, limiting direct replacement.
Conformational bias
2-Methyl group induces a non-planar conformation reported to differ from planar IAA; binding-model interpretations may not replicate with planar analogs.

Quantitative Evidence for 5-Bromo-2-methyl IAA Ethyl Ester


Dual Substitution Modulates Auxin Potency

The auxin-like activity of indole-3-acetate esters is significantly modulated by ring substitution. While the target compound's specific activity is not directly reported, class-level inference from established SAR principles shows that the combination of 5-bromo and 2-methyl groups on the indole ring confers a distinct activity profile compared to the unsubstituted parent compound (IAA ethyl ester) or mono-substituted analogs [1]. Specifically, esterification of IAA with an ethyl group increases fruit-setting activity 100-fold over IAA acid, while 5-halogenation further increases activity 10-fold [2]. Conversely, 2-methyl substitution alone reduces activity to 1/10 of the parent [2]. This creates a unique 'push-pull' effect on potency, making the target compound a valuable tool for studying auxin signaling pathways where intermediate or tuned activity is required .

Auxin potency modulation
Class-level inference
Target: ~intermediate potency
IAA ethyl ester: baseline (100x IAA acid)
Reported push–pull effect may support auxin signaling studies requiring non-extreme activity.
Tomato parthenocarpy model; class-level SAR inference.
Plant Biology Auxin Research Structure-Activity Relationship

Dual Substitution Alters Binding Conformation

The presence of both a 5-bromo and a 2-methyl group on the indole ring forces the molecule into a preferred conformation that differs from unsubstituted or mono-substituted IAA esters [1]. For 2-alkyl-IAAs, quantum-chemical calculations and molecular dynamics simulations predict a preferred conformation where the CH2-COOEt side chain is tilted out of the plane of the indole ring system, unlike IAA which favors a planar conformation [1]. This shift in rotational preference is a key factor in the reduced plant-growth promoting activity of 2-alkyl-IAAs [1]. The addition of a 5-bromo substituent further influences the electronic distribution and steric environment, creating a unique conformational landscape that is absent in simpler analogs .

Binding conformation
Class-level inference
Target: tilted side chain (non-planar)
IAA derivatives: planar conformation
Predicted conformational bias may serve as a probe for auxin receptor pharmacophore studies.
In silico modeling; requires experimental validation.
Molecular Modeling Receptor Binding Conformational Analysis

Versatile Building Block for Indole Synthesis

Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a crucial intermediate for synthesizing a wide range of more complex indole derivatives, a role that cannot be fulfilled by its non-brominated or non-methylated counterparts . The bromine atom at the 5-position serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl or heteroaryl groups . Simultaneously, the 2-methyl group provides steric bulk and can influence regioselectivity in subsequent functionalization steps, which is not possible with the 2-unsubstituted analog . For instance, this compound is used to prepare N-substituted indoles and other derivatives with potential anticancer, antimicrobial, and anti-inflammatory applications .

Synthetic versatility
Supporting evidence
5-Br cross-coupling handle + 2-Me steric control
Enables diverse indole library synthesis; non-brominated analogs lack this scope.
Supplier-reported synthetic utility; data to verify.
Medicinal Chemistry Organic Synthesis Agrochemical Development

High Purity Ensures Reproducibility

For reproducible research, the chemical purity of a starting material is paramount. Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is commercially available with high purity specifications, typically ≥95% to 98% as determined by HPLC or GC . This is a critical differentiator from less pure, in-house synthesized batches or lower-purity commercial offerings of similar indole esters . The availability of this compound with defined purity from multiple reputable suppliers ensures consistent performance in sensitive biological assays and demanding synthetic sequences, reducing the risk of confounding results due to impurities .

Purity specification
Supporting evidence
≥95% – 98% (HPLC/GC)
Documented purity supports reproducible synthetic and assay workflows.
Commercial supplier data; confirm per lot.
Chemical Procurement Quality Control Research Reliability

Applications of 5-Bromo-2-methyl IAA Ethyl Ester


Probing Auxin Receptor Conformation

This compound is ideally suited for academic and industrial research groups studying the molecular basis of auxin perception. Its predicted non-planar conformation, driven by the 2-methyl group [1], makes it an essential probe for testing hypotheses related to the 'molecular shape' requirements of auxin receptors, a feature not shared by planar IAA derivatives. By comparing its binding affinity and biological activity to that of planar analogs, researchers can gain deeper insights into receptor pharmacophores, which is valuable for the rational design of novel plant growth regulators.

Drug Candidate Library Synthesis

Medicinal chemistry groups in pharmaceutical and biotechnology companies will find this compound to be a premium building block for parallel synthesis. The combination of a reactive 5-bromo handle for cross-coupling and a 2-methyl group for fine-tuning physicochemical properties and metabolic stability provides a distinct advantage . It allows for the rapid generation of structurally diverse compound libraries targeting various therapeutic areas (e.g., oncology, inflammation), where SAR around the indole core is being explored .

Selective Agrochemical Intermediate Development

Agrochemical discovery programs focused on developing new herbicides or plant growth regulators can leverage the unique auxin-like activity profile of this compound [2]. As a synthetic intermediate, it serves as a platform for creating molecules with potentially improved selectivity or potency compared to commercial auxin herbicides. The ethyl ester functionality also offers a handle for pro-herbicide design, where hydrolysis in planta can release the active acid, potentially improving uptake and translocation .

Halogen Bonding in Drug Design

For researchers investigating non-covalent interactions in drug design, the 5-bromo substituent on this compound provides a heavy halogen atom capable of forming halogen bonds with biological targets . This feature is absent in non-halogenated analogs like ethyl 2-(2-methyl-1H-indol-3-yl)acetate . Studies comparing the binding modes and affinities of this brominated compound versus its non-brominated counterpart can yield valuable data on the contribution of halogen bonding to molecular recognition, a key concept in rational drug design.

Application
Selection Property
Validation Focus
Auxin receptor pharmacophore studies
Non-planar indole scaffold
Binding conformation vs planar analogs
Medicinal chemistry library expansion
Dual-functionalization handle (5-Br, 2-Me)
Cross-coupling scope and regioselectivity
Agrochemical lead optimization
Tunable auxin-activity profile
Plant growth regulation assays
Halogen-bonding interaction studies
Heavy halogen (Br) for non-covalent probing
Binding affinity vs non-halogenated analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.